Cas no 339110-96-2 (N-[2-(2-nitroethyl)phenyl]morpholine-4-carboxamide)
N-[2-(2-nitroethyl)phenyl]morpholine-4-carboxamide Chemical and Physical Properties
Names and Identifiers
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- N-[2-(2-nitroethyl)phenyl]morpholine-4-carboxamide
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N-[2-(2-nitroethyl)phenyl]morpholine-4-carboxamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00896495-1g |
N-[2-(2-Nitroethyl)phenyl]morpholine-4-carboxamide |
339110-96-2 | 90% | 1g |
¥4193.0 | 2023-04-07 | |
| Key Organics Ltd | 9J-006-1MG |
N-[2-(2-nitroethyl)phenyl]-4-morpholinecarboxamide |
339110-96-2 | >90% | 1mg |
£37.00 | 2023-09-07 | |
| Key Organics Ltd | 9J-006-5MG |
N-[2-(2-nitroethyl)phenyl]-4-morpholinecarboxamide |
339110-96-2 | >90% | 5mg |
£46.00 | 2023-09-07 | |
| Key Organics Ltd | 9J-006-10MG |
N-[2-(2-nitroethyl)phenyl]-4-morpholinecarboxamide |
339110-96-2 | >90% | 10mg |
£63.00 | 2023-09-07 | |
| Key Organics Ltd | 9J-006-20MG |
N-[2-(2-nitroethyl)phenyl]-4-morpholinecarboxamide |
339110-96-2 | >90% | 20mg |
£76.00 | 2023-04-20 | |
| Key Organics Ltd | 9J-006-0.5G |
N-[2-(2-nitroethyl)phenyl]-4-morpholinecarboxamide |
339110-96-2 | >90% | 0.5g |
£385.00 | 2023-09-07 | |
| Key Organics Ltd | 9J-006-1G |
N-[2-(2-nitroethyl)phenyl]-4-morpholinecarboxamide |
339110-96-2 | >90% | 1g |
£770.00 | 2023-09-07 | |
| Key Organics Ltd | 9J-006-5G |
N-[2-(2-nitroethyl)phenyl]-4-morpholinecarboxamide |
339110-96-2 | >90% | 5g |
£3080.00 | 2023-09-07 | |
| Key Organics Ltd | 9J-006-10G |
N-[2-(2-nitroethyl)phenyl]-4-morpholinecarboxamide |
339110-96-2 | >90% | 10g |
£5775.00 | 2023-09-07 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1630009-1mg |
N-(2-(2-nitroethyl)phenyl)morpholine-4-carboxamide |
339110-96-2 | 98% | 1mg |
¥546.00 | 2024-05-18 |
N-[2-(2-nitroethyl)phenyl]morpholine-4-carboxamide Suppliers
N-[2-(2-nitroethyl)phenyl]morpholine-4-carboxamide Related Literature
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Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
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Jason Wan Lab Chip, 2020,20, 4528-4538
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Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
Additional information on N-[2-(2-nitroethyl)phenyl]morpholine-4-carboxamide
N-[2-(2-Nitroethyl)phenyl]Morpholine-4-Carboxamide: A Comprehensive Overview
N-[2-(2-Nitroethyl)phenyl]Morpholine-4-Carboxamide, identified by the CAS registry number 339110-96-2, is a compound of significant interest in contemporary chemical research. This molecule, characterized by its unique structural features, has garnered attention due to its potential applications in various fields, including pharmaceuticals and materials science. The compound's structure, comprising a morpholine ring attached to a carboxamide group and a nitroethyl-substituted phenyl moiety, contributes to its distinctive chemical properties.
Recent studies have highlighted the importance of N-[2-(2-Nitroethyl)phenyl]Morpholine-4-Carboxamide in drug discovery efforts. The nitro group, a well-known electron-withdrawing substituent, plays a crucial role in modulating the electronic properties of the molecule. This substitution pattern enhances the compound's ability to interact with biological targets, making it a promising candidate for therapeutic applications. Researchers have explored its potential as an inhibitor of key enzymes involved in disease pathways, such as kinases and proteases.
The synthesis of CAS No. 339110-96-2 involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. The incorporation of the nitroethyl group into the aromatic ring is achieved through precise nitration reactions, ensuring high regioselectivity. The morpholine ring is then introduced via nucleophilic substitution or coupling reactions, depending on the specific conditions optimized for this compound.
In terms of pharmacokinetics, N-[2-(2-Nitroethyl)phenyl]Morpholine-4-Carboxamide exhibits favorable absorption and distribution profiles in preclinical models. Its lipophilic nature allows for efficient penetration into cellular membranes, while its metabolic stability ensures sustained levels in biological systems. These properties are critical for its potential use as an orally administered drug.
Recent advancements in computational chemistry have enabled researchers to predict the binding affinities of CAS No. 339110-96-2 to various protein targets with high accuracy. Molecular docking studies have revealed that the compound can form stable interactions with key residues in enzyme active sites, suggesting its potential as a lead compound for drug development.
The application of green chemistry principles in the synthesis of N-[2-(2-Nitroethyl)phenyl]Morpholine-4-Carboxamide has also been explored. By utilizing renewable feedstocks and minimizing waste generation, researchers have developed more sustainable routes for its production. These efforts align with global initiatives to reduce the environmental impact of chemical manufacturing processes.
In conclusion, N-[2-(2-Nitroethyl)phenyl]Morpholine-4-Carboxamide (CAS No. 339110-96-2) represents a valuable addition to the arsenal of compounds being investigated for their therapeutic potential. Its unique structure, combined with advancements in synthetic and computational methods, positions it as a promising candidate for future drug development.
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